Product packaging for 4-aminobut-3-en-2-one(Cat. No.:CAS No. 2976-86-5)

4-aminobut-3-en-2-one

Cat. No.: B6279176
CAS No.: 2976-86-5
M. Wt: 85.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Enaminone Frameworks in Organic Synthesis

Enaminone frameworks are highly valued intermediates in organic synthesis. researchgate.net Their importance stems from the presence of both nucleophilic and electrophilic sites within the same molecule, allowing for a wide range of chemical transformations. researchgate.net The amino group makes the β-carbon electron-rich (nucleophilic), while the conjugated carbonyl group renders the carbonyl carbon and the α-carbon electrophilic. This dual reactivity allows them to act as versatile synthons for constructing more complex molecules, particularly nitrogen-containing heterocyclic compounds like pyridines and pyrroles. researchgate.netresearchgate.net

Enaminones are considered versatile building blocks and are used extensively in the synthesis of a broad array of organic compounds. researchgate.netscirp.org Their unique properties and reactivity have led to renewed and increasing interest in their application over the past decade. researchgate.netthieme-connect.com The functionalization of enaminones, including through the cleavage of the vinyl C=C double bond, is a rapidly developing area of research. researchgate.net

Historical Context and Evolution of Research on 4-Aminobut-3-en-2-one

Research into related enaminocarbonyl compounds extends back several decades, with synthetic methods being described in the late 1980s for producing related 4-aminobut-2-enolide structures. google.com However, interest in the broader class of enaminones, including simpler structures like this compound, has seen a significant surge in more recent years. researchgate.netthieme-connect.com Much of the contemporary focus is on leveraging their utility as versatile intermediates in synthetic chemistry. researchgate.net Over the last five to ten years, there has been a notable increase in reports detailing the synthetic applications of enaminones, particularly N,N-dimethyl substituted variants which offer a good leaving group for further chemical transformations. thieme-connect.com Modern research has expanded to include transition-metal-catalyzed or metal-free C-H activation strategies for the α-functionalization of enaminones, which is an atom- and step-economical approach for creating functionalized molecules and various heterocycles. sioc-journal.cn

Structural Isomerism and Stereochemical Considerations (e.g., Z/E isomers)

Structural isomerism occurs when compounds share the same molecular formula but have different atomic connectivity. wikipedia.org Stereoisomerism, in contrast, involves compounds with the same connectivity but different spatial arrangements of atoms. wikipedia.org For this compound, a key stereochemical consideration is the geometry around the carbon-carbon double bond, which leads to the existence of (Z) and (E) isomers.

The (E)-isomer is the trans configuration, while the (Z)-isomer is the cis configuration. The (E)-configuration of this compound has been confirmed through its SMILES string notation. The identification of Z- or E-forms of related enaminones can be supported by techniques such as 1H-NMR spectroscopy, where the coupling constant of the olefinic protons provides evidence for the specific isomer. scirp.org

IsomerConfigurationDescription
(E)-4-aminobut-3-en-2-oneTransThe amino group and the acetyl group are on opposite sides of the C=C double bond.
(Z)-4-aminobut-3-en-2-oneCisThe amino group and the acetyl group are on the same side of the C=C double bond.

Role as a Versatile Synthon in Chemical Transformations

As a versatile synthon, this compound serves as a foundational unit in the synthesis of more complex organic molecules. Its utility stems from its ambident electrophilic and nucleophilic nature. researchgate.net The conjugated system allows for electrophilic reactivity, while the primary amine provides nucleophilic character and hydrogen-bonding capabilities.

The compound can undergo a variety of chemical reactions, including:

Reactions at the Amino Group: The primary amine can participate in substitution and condensation reactions to form a wide range of derivatives. researchgate.net

Reactions at the Carbonyl Group: The ketone can be reduced to an alcohol.

Reactions involving the Conjugated System: The enone system can participate in cycloaddition reactions and is susceptible to both nucleophilic and electrophilic attack. researchgate.netresearchgate.net

This reactivity makes it a valuable intermediate in the production of fine chemicals and in the synthesis of various heterocyclic compounds. researchgate.net The ability to functionalize the enaminone core through various methods, such as C-H activation, further expands its synthetic utility. sioc-journal.cn

Reactive SiteType of ReactionExample Transformation
Amino Group (NH₂)Substitution / CondensationFormation of substituted enaminones or heterocycles. researchgate.net
Carbonyl Group (C=O)ReductionConversion of the ketone to a secondary alcohol.
α-CarbonC-H FunctionalizationIntroduction of new C-C, C-O, C-N, or C-X bonds. sioc-journal.cn
Conjugated System (C=C-C=O)CycloadditionFormation of cyclic and heterocyclic structures. researchgate.netresearchgate.net

Properties

CAS No.

2976-86-5

Molecular Formula

C4H7NO

Molecular Weight

85.1

Purity

95

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiles of 4 Aminobut 3 En 2 One

Enaminone Tautomerism and Conformational Analysis

The structure of 4-aminobut-3-en-2-one is characterized by the presence of a conjugated system involving the lone pair of electrons on the nitrogen atom, the carbon-carbon double bond, and the carbonyl group. This delocalization of electrons gives rise to the possibility of several tautomeric and conformational forms.

Enaminones can exist in various tautomeric forms, including the keto-enamine, keto-imine, enol-imine, and enol-enamine forms. For this compound, the predominant tautomer is the keto-enamine form, which is stabilized by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen. This hydrogen bonding results in a stable six-membered ring-like structure. Spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial in elucidating the dominant tautomeric and conformational states.

Computational studies using methods like Density Functional Theory (DFT) have been employed to investigate the relative stabilities of different conformers of enaminones. These studies often reveal that the Z-isomer, with the amino and carbonyl groups in a cis orientation that allows for intramolecular hydrogen bonding, is the most stable conformation.

Spectroscopic Data for (Z)-4-aminobut-3-en-2-one
Technique Observed Chemical Shifts (ppm) or Frequencies (cm⁻¹)
¹H NMRData not available in searched sources
¹³C NMRData not available in searched sources
IR SpectroscopyData not available in searched sources

Note: Specific experimental spectroscopic data for this compound was not available in the searched resources. The table is presented as a template for where such data would be included.

Nucleophilic and Electrophilic Reactivity of this compound

The dual functionality of this compound allows it to react as both a nucleophile and an electrophile, making it a versatile reagent in organic synthesis.

Role of Amino Group as a Nucleophile

The amino group in this compound, due to the presence of the lone pair of electrons on the nitrogen atom, imparts nucleophilic character to the molecule. This nucleophilicity is primarily observed at the nitrogen atom and the α-carbon of the enaminone system. The delocalization of the nitrogen lone pair into the conjugated system enhances the nucleophilicity of the α-carbon, making it susceptible to attack by electrophiles.

Reactions involving the amino group as a nucleophile often lead to the formation of various heterocyclic compounds. For instance, the reaction with bifunctional electrophiles can result in the construction of five- or six-membered rings.

Reactivity of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone portion of this compound provides electrophilic sites. The carbonyl carbon and the β-carbon are both susceptible to nucleophilic attack. The presence of the electron-donating amino group modulates the electrophilicity of this system.

Conjugate addition, or Michael addition, is a common reaction pathway where nucleophiles attack the β-carbon of the α,β-unsaturated system. This type of reaction is fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the α,β-unsaturated ketone moiety is crucial for many of the intermolecular reactions and derivative formations discussed in subsequent sections.

Intramolecular Cyclization Reactions Involving this compound

Derivatives of this compound, where appropriate functional groups are introduced, can undergo intramolecular cyclization reactions to form a variety of heterocyclic structures. These reactions are powerful tools for the synthesis of complex molecules from relatively simple starting materials.

For example, if a suitable electrophilic center is present in a substituent attached to the nitrogen atom or at the α-carbon, an intramolecular nucleophilic attack can lead to the formation of cyclic compounds such as pyridines, pyrroles, or other fused heterocyclic systems. The regioselectivity of these cyclizations is often influenced by the nature of the substituents and the reaction conditions.

Intermolecular Reactions and Derivative Formation

This compound is a key precursor for the synthesis of a wide array of derivatives through various intermolecular reactions.

Condensation Reactions with Carbonyl Compounds

Condensation reactions of this compound with carbonyl compounds, such as aldehydes and ketones, are important for the construction of larger molecules and heterocyclic systems. These reactions can proceed through different pathways depending on the nature of the carbonyl compound and the reaction conditions.

One common type of condensation is the Knoevenagel condensation, where an active methylene (B1212753) group reacts with a carbonyl compound. While this compound itself does not have a traditional active methylene group, its derivatives or its reactivity at the α-carbon can be exploited in similar transformations.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can be anticipated to follow pathways typical for β-enaminones, targeting the electron-rich enamine moiety and the electrophilic carbonyl group and carbon-carbon double bond.

Oxidation: The oxidation of β-enaminones can proceed through various mechanisms depending on the oxidizing agent and reaction conditions. Common pathways involve the enamine double bond, which is susceptible to electrophilic attack by oxidizing agents. For instance, oxidation may lead to the formation of α,β-unsaturated iminium intermediates, which can be further transformed. While specific studies on this compound are scarce, related β-enaminones have been shown to undergo oxidative cyclization reactions in the presence of suitable reagents to form heterocyclic systems.

Reduction: The reduction of this compound offers several potential outcomes due to the presence of both a carbonyl group and a carbon-carbon double bond. The specific product obtained is highly dependent on the reducing agent and the reaction conditions.

Reduction of the Carbonyl Group: Selective reduction of the ketone functionality would yield the corresponding allylic amino alcohol, 4-aminobut-3-en-2-ol. This can typically be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄), which are known to selectively reduce ketones and aldehydes in the presence of less reactive double bonds.

Reduction of the Carbon-Carbon Double Bond: Conjugate reduction, or 1,4-addition of hydride, would lead to the formation of the saturated amino ketone, 4-aminobutan-2-one. This pathway is often favored with reagents like lithium aluminum hydride (LiAlH₄) under certain conditions or through catalytic hydrogenation.

Complete Reduction: A complete reduction of both the carbonyl group and the double bond would result in the formation of 4-aminobutan-2-ol. Strong reducing agents like LiAlH₄ under forcing conditions or heterogeneous catalysis with hydrogen gas over catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can accomplish this transformation. rsc.org

A summary of potential reduction products is presented in Table 1.

Table 1: Potential Reduction Products of this compound

Reducing Agent Predominant Product Product Structure
Sodium Borohydride (NaBH₄) 4-Aminobut-3-en-2-ol CH₃CH(OH)CH=CHNH₂
Catalytic Hydrogenation (e.g., H₂/Pd/C) 4-Aminobutan-2-one CH₃COCH₂CH₂NH₂

Substitution Reactions at Functional Group Sites

The conjugated system in this compound provides multiple sites for substitution reactions, both nucleophilic and electrophilic in nature. The reactivity is governed by the electronic distribution within the molecule, where the nitrogen atom acts as an electron-donating group, increasing the nucleophilicity of the β-carbon, while the carbonyl group acts as an electron-withdrawing group, rendering the carbonyl carbon and the α-carbon electrophilic.

Nucleophilic Substitution: The primary amino group can act as a nucleophile, undergoing reactions with various electrophiles. For instance, acylation with acid chlorides or anhydrides would yield the corresponding N-acylated derivative. Alkylation at the nitrogen atom is also a feasible reaction pathway.

Electrophilic Substitution: The β-carbon of the enaminone system is nucleophilic due to resonance donation from the nitrogen atom and is thus susceptible to attack by electrophiles. Halogenation, nitration, and Friedel-Crafts type reactions could potentially occur at this position, although such reactions on simple enaminones like this compound are not widely reported and may be complicated by side reactions.

Schiff Base Formation from Amino-Butene Compounds

The primary amino group of this compound can react with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the C=N double bond of the Schiff base.

The formation of Schiff bases is typically catalyzed by either acid or base. The rate of reaction is highly dependent on the pH of the reaction medium.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving this compound will be influenced by several factors, including the concentration of reactants, temperature, solvent polarity, and the presence of catalysts. For instance, in Schiff base formation, the rate is dependent on the nucleophilicity of the amine and the electrophilicity of the carbonyl compound.

Thermodynamically, the stability of the products relative to the reactants will determine the position of equilibrium. The conjugated π-system in this compound contributes to its thermodynamic stability. In its reactions, the formation of thermodynamically stable products, such as those with extended conjugation or those that are entropically favored, will be preferred. For example, the elimination of water in Schiff base formation is a strong driving force for the reaction to proceed to completion.

A qualitative summary of factors influencing the kinetics and thermodynamics of reactions involving this compound is presented in Table 2.

Table 2: Factors Influencing Kinetics and Thermodynamics of this compound Reactions

Reaction Type Kinetic Factors Thermodynamic Factors
Oxidation/Reduction Nature of the oxidizing/reducing agent, temperature, solvent. Stability of the oxidized/reduced product, bond energies.
Substitution Nucleophilicity/electrophilicity of the reagent, steric hindrance. Stability of the substituted product, strength of the new bond formed.

| Schiff Base Formation | pH of the medium, electronic and steric effects of the carbonyl compound. | Stability of the resulting Schiff base, removal of water to drive the equilibrium. |

Advanced Spectroscopic and Structural Elucidation of 4 Aminobut 3 En 2 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 4-aminobut-3-en-2-one, which exists as a resonance hybrid of keto-enamine and imino-enol tautomers, NMR provides critical information on the predominant form in solution. The presence of a strong intramolecular hydrogen bond between the amino proton and the carbonyl oxygen significantly influences the observed chemical shifts.

Proton (¹H) NMR for Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound and its analogs is characterized by distinct signals corresponding to the different types of protons in the molecule. The vinylic proton, the methyl protons, and the amine protons each appear in specific regions of the spectrum, and their coupling patterns provide valuable information about the connectivity of the molecule.

The chemical shift of the N-H proton is particularly noteworthy. It typically appears as a broad signal at a downfield chemical shift (δ > 10 ppm), which is indicative of its involvement in a strong intramolecular hydrogen bond. The vinylic proton (=CH) signal is also influenced by the electronic effects of the amino and carbonyl groups.

Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for this compound Analogs

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃1.8 - 2.2Singlet-
=CH4.8 - 5.3Singlet/Doublet~7-8 (if coupled to NH)
NH10.0 - 13.0Broad Singlet-

Note: The data presented are typical values for β-enaminones and may vary slightly for this compound.

Carbon-13 (¹³C) NMR for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each carbon atom in a unique electronic environment gives rise to a distinct signal. The chemical shifts of the carbonyl carbon, the vinylic carbons, and the methyl carbon are characteristic of the enaminone structure.

The carbonyl carbon (C=O) is typically observed at a downfield chemical shift, although it is slightly shielded compared to a typical α,β-unsaturated ketone due to the electron-donating effect of the amino group. The vinylic carbons also show characteristic shifts that reflect the polarization of the π-system.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Analogs

CarbonChemical Shift (δ, ppm)
CH₃18 - 30
=CH95 - 100
=C-N160 - 165
C=O195 - 200

Note: The data presented are typical values for β-enaminones and may vary slightly for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are indispensable for establishing the connectivity between different atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For a derivative of this compound with a substituent on the nitrogen that has protons, COSY would show correlations between the NH proton and the protons on the adjacent carbon of the substituent. It can also help confirm the coupling between the vinylic proton and the NH proton, if resolved.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached. For this compound, this would show correlations between the methyl protons and the methyl carbon, and the vinylic proton and its corresponding carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present. The positions of these bands are sensitive to the molecular environment, including the presence of strong intramolecular hydrogen bonding.

The N-H stretching vibration is particularly informative. In the absence of hydrogen bonding, a primary amine would show two bands around 3300-3500 cm⁻¹. However, in this compound, a single, broad band is often observed at a lower frequency (around 3200 cm⁻¹), which is a clear indication of the N-H group's involvement in a strong hydrogen bond. The C=O stretching vibration is also shifted to a lower frequency compared to typical α,β-unsaturated ketones due to resonance with the amino group and hydrogen bonding.

Table 3: Characteristic FT-IR Absorption Bands for this compound Analogs

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-HStretch (H-bonded)~3180
C-H (methyl)Stretch2900 - 3000
C=OStretch1600 - 1650
C=CStretch1550 - 1600
N-HBend1500 - 1550

Note: The data is based on studies of 4-amino-3-penten-2-one (B74499) and is expected to be very similar for this compound. nih.gov

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. For this compound, the C=C double bond, which is part of the conjugated system, is expected to show a strong Raman signal.

Studies on the closely related 4-amino-3-penten-2-one have utilized Raman spectroscopy to assign various vibrational modes. nih.gov The symmetric stretching of the conjugated system often gives rise to a strong band in the Raman spectrum.

Table 4: Selected Raman Shifts for this compound Analogs

Vibrational ModeRaman Shift (cm⁻¹)
N-H Stretch~3180
C=O Stretch~1610
C=C Stretch~1570
CH₃ Rocking~1020

Note: The data is based on studies of 4-amino-3-penten-2-one and is expected to be very similar for this compound. nih.gov

X-ray Diffraction (XRD) and Crystallographic Analysis

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

A critical feature observed in the solid state is the formation of a strong intramolecular hydrogen bond between the amino (N-H) group and the carbonyl (C=O) oxygen atom. researchgate.netacs.org This interaction creates a stable six-membered pseudo-aromatic ring. This phenomenon, known as Resonance-Assisted Hydrogen Bonding (RAHB), significantly strengthens the hydrogen bond by coupling it with the π-conjugation of the enaminone backbone. researchgate.netacs.org

Studies on various substituted enaminones have provided detailed crystallographic data. For instance, new chiral enaminones derived from 2,4-pentanedione have been synthesized and their structures determined, confirming the typical intramolecular hydrogen bonding and planar arrangement. researchgate.net Similarly, the crystal structures of proline-derived enamines show a consistent (E)-configuration for the C=C double bond and an s-cis conformation for the keto group relative to the double bond, which facilitates the formation of the intramolecular hydrogen bond. pnas.org

Table 1: Representative Crystallographic Data for a Substituted β-Enaminone Compound Note: This table presents data for a representative substituted β-enaminone to illustrate typical parameters, as data for the unsubstituted this compound is not available.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.095
b (Å)11.374
c (Å)11.66
β (°)100.46
Volume (ų)923.6
Z (molecules per unit cell)4
Intramolecular H-bond (N···O) distance~2.6 - 2.8 Å

This interactive table is based on data reported for similar structures in the literature. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Van der Waals, Hydrogen Bonding)

Beyond the intramolecular forces that define the molecular shape, the arrangement of molecules within the crystal lattice is governed by intermolecular interactions. In the case of this compound and its derivatives, hydrogen bonding and Van der Waals forces are the primary interactions dictating the crystal packing.

Primary and secondary enaminones, which possess available N-H protons not involved in intramolecular RAHB, can form intermolecular hydrogen bonds. These interactions link molecules into chains, dimers, or more complex three-dimensional networks. nih.gov For example, molecules can be linked into supramolecular aggregates like dimers and helices through O—H···O=C or N—H···O=C hydrogen bonds. pnas.org

In the absence of strong intermolecular hydrogen bond donors, or in tertiary enaminones, the crystal packing is primarily controlled by weaker Van der Waals forces. The layered stacking of the planar molecules is a common packing motif, maximizing these dispersive interactions. rsc.org Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these subtle intermolecular contacts within a crystal, providing detailed insights into the nature and propensity of different interactions. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound (C₄H₇NO), the molecular weight is 85.10 g/mol . nih.govnih.gov In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺•) would be observed at m/z = 85.

The fragmentation of the molecular ion provides a structural fingerprint of the molecule. The fragmentation pathways of enaminones are influenced by the stability of the resulting fragment ions and neutral losses. For this compound, the fragmentation is expected to proceed via characteristic pathways for ketones and amines. ruc.dklibretexts.org

A primary fragmentation pathway involves alpha-cleavage, which is the breaking of a bond adjacent to the carbonyl group. This can lead to the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃).

Loss of a methyl group: Cleavage of the C1-C2 bond would result in a fragment ion at m/z = 70 ([M - 15]⁺).

Loss of an acetyl group: Cleavage of the C2-C3 bond could lead to the formation of an acylium ion at m/z = 43 ([CH₃CO]⁺), which is a very common and stable fragment for methyl ketones.

Another significant fragmentation pathway involves cleavage of the C-N bond, which can lead to the loss of the amino group. Studies on the fragmentation of protonated enaminones using electrospray ionization tandem mass spectrometry (ESI-MS/MS) have shown that a major pathway is the elimination of the amine portion of the molecule. nih.gov For this compound, this could involve the loss of a neutral ammonia (B1221849) molecule (NH₃) or an aminomethyl radical (•CH₂NH₂). A McLafferty rearrangement, common for carbonyl compounds with a gamma-hydrogen, is also a plausible fragmentation route.

Table 2: Predicted Major Fragment Ions for this compound in EI-MS

m/zProposed Fragment IonNeutral Loss
85[C₄H₇NO]⁺• (Molecular Ion)-
70[M - CH₃]⁺•CH₃ (15 Da)
43[CH₃CO]⁺ (Acylium ion)•C₂H₄N (42 Da)
42[C₂H₄N]⁺ or [C₃H₆]⁺•CH₃CO• (43 Da)

This interactive table is based on general fragmentation principles for ketones and enaminones. ruc.dknih.govcreative-proteomics.com

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The conjugated N-C=C-C=O system in this compound constitutes a chromophore that absorbs strongly in the UV region. researchgate.net

The absorption spectrum of enaminones is typically characterized by two main electronic transitions:

π → π* Transition: This high-intensity absorption band results from the excitation of an electron from a bonding π molecular orbital to an anti-bonding π* orbital. This transition involves the entire delocalized π-electron system and is responsible for the strong absorbance of these compounds. For conjugated systems, this transition typically occurs in the 200-400 nm range. libretexts.orgagroparistech.fr

n → π* Transition: This is a lower-intensity absorption band occurring at a longer wavelength. It involves the promotion of an electron from a non-bonding (n) orbital, primarily located on the oxygen and nitrogen atoms, to an anti-bonding π* orbital. fiveable.me

The position and intensity of these absorption bands are sensitive to the molecular environment. The polarity of the solvent can significantly influence the absorption maxima. Typically, a polar solvent will stabilize the non-bonding electrons on the heteroatoms through interactions like hydrogen bonding. This lowers the energy of the ground state more than the excited state for an n → π* transition, resulting in a "blue shift" (hypsochromic shift) to a shorter wavelength. uobabylon.edu.iqlibretexts.org Conversely, π → π* transitions often experience a "red shift" (bathochromic shift) to a longer wavelength in polar solvents. libretexts.org

Table 3: General Electronic Transitions in β-Enaminones

Transition TypeRelative EnergyMolar Absorptivity (ε)Wavelength Range
π → πHigherHigh (~10,000)Shorter (UV)
n → πLowerLow (<2,000)Longer (UV-Vis)

This interactive table summarizes the general characteristics of electronic transitions observed in enaminone chromophores. libretexts.orglibretexts.org

Computational and Theoretical Studies on 4 Aminobut 3 En 2 One and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods provide insights into molecular geometries, electronic structures, and energies.

Density Functional Theory (DFT) is a widely used computational method that has proven to be highly effective for studying the electronic structure of molecules. google.com The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wavefunction-based methods, making it suitable for a wide range of molecular systems.

Geometry optimization is a fundamental application of DFT. google.comresearchgate.net This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For 4-aminobut-3-en-2-one, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. This optimized geometry is crucial as it represents the most stable conformation of the molecule and serves as the foundation for all other subsequent property calculations.

The accuracy of DFT calculations is contingent upon the choice of two key components: the functional and the basis set. nih.gov The functional is an approximation of the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. ast487.comresearchgate.netnih.gov It is known for providing a good balance between accuracy and computational cost for many organic molecules. nih.gov

A basis set is a set of mathematical functions used to construct the molecular orbitals. google.com Larger basis sets include more functions and provide a more accurate description of the electron distribution, but at a higher computational expense. Common basis sets include Pople-style sets like 6-31G(d) and 6-311++G(d,p), as well as Ahlrichs' def2-SVP and def2-TZVP. google.comgaussian.com The selection involves a trade-off between desired accuracy and available computational resources. For a molecule like this compound, a basis set such as 6-311++G(d,p) is often employed to achieve reliable results for both geometry and electronic properties. researchgate.net

To illustrate the effect of different basis sets on the calculated geometry of this compound, a comparison of optimized bond lengths calculated with the B3LYP functional is presented below.

ParameterBondB3LYP/6-31G(d) (Å)B3LYP/def2-TZVP (Å)
Bond LengthC=O1.2351.231
Bond LengthC-C1.4521.449
Bond LengthC=C1.3681.365
Bond LengthC-N1.3511.348

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of these orbitals, particularly the frontier orbitals, is fundamental to understanding chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The HOMO is the orbital with the highest energy that contains electrons and can be thought of as the molecule's ability to donate electrons. Conversely, the LUMO is the lowest energy orbital that is empty and represents the molecule's ability to accept electrons. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netwikipedia.org A large HOMO-LUMO gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org A small gap suggests that the molecule is more reactive and can be easily polarized. nih.gov These energies are crucial for studying electronic and optical properties. nih.gov

Below is a table of hypothetical energy values for the frontier orbitals of this compound, calculated using DFT.

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.80
HOMO-LUMO Gap (ΔE)4.45

The distribution of the frontier molecular orbitals can predict the most likely sites for chemical reactions. The region of the molecule where the HOMO is localized is electron-rich and thus susceptible to attack by electrophiles. The area where the LUMO is localized is electron-deficient and is the likely site for nucleophilic attack.

For more quantitative predictions, conceptual DFT introduces reactivity descriptors like Fukui functions and dual descriptor indices. nih.gov The Fukui function measures the change in electron density at a specific point in the molecule when an electron is added or removed. It helps to identify the most electrophilic and nucleophilic sites within the molecule with greater precision than a simple visual inspection of the HOMO and LUMO plots.

Electrostatic Potential Mapping (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net The MEP is plotted onto the molecule's electron density surface, and different colors are used to represent varying potential values.

Typically, the color-coding scheme is as follows:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Represents areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green: Denotes regions of neutral or near-zero potential.

For this compound, an MEP analysis would likely show a region of strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), making them potential sites for hydrogen bonding interactions. researchgate.net The carbon backbone would likely be in the intermediate potential range (green). This visual map provides an intuitive understanding of how the molecule will interact with other charged or polar species. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

The synergy between experimental NMR spectroscopy and DFT calculations has been well-established for enaminones and related compounds. For instance, in a study of ethyl (Z)-R-3-(amino)but-2-enoate, a derivative of this compound, a strong linear correlation was observed between the experimental and calculated ¹³C NMR chemical shifts, demonstrating the predictive power of these theoretical approaches. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding constants, which are then converted to chemical shifts. nih.gov

The following table illustrates the typical correlation between experimental and DFT-calculated ¹³C NMR chemical shifts for a related enaminoester, ethyl (Z)-3-aminobut-2-enoate, using the B3LYP functional and 6-311++G(d,p) basis set. mdpi.com

Carbon AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
C=O170.2172.5
=C-NH₂158.1160.3
=CH83.285.1
O-CH₂58.059.8
CH₃-C=19.521.3
O-CH₂-CH₃14.816.5

This data is for a related compound and serves to illustrate the methodology.

Similarly, vibrational frequencies can be calculated and compared with experimental IR and Raman spectra. A study on 4-amino-3-penten-2-one (B74499), a methylated analog of this compound, successfully used DFT calculations to assign the vibrational spectra. nih.gov The calculations also provided insights into the strength of intramolecular hydrogen bonding by predicting the N-H stretching frequency. nih.gov The existence of a strong intramolecular hydrogen bond is supported by a calculated N···O distance in the range of 2.64-2.67 Å. nih.gov

Here is a representative comparison of experimental and calculated vibrational frequencies for key functional groups in 4-amino-3-penten-2-one. nih.gov

Vibrational ModeExperimental Frequency (cm⁻¹) (IR)Calculated Frequency (cm⁻¹) (DFT)
N-H stretch (H-bonded)3180~3200
C=O stretch1610~1625
C=C stretch1570~1580
NH₂ scissoring1640~1650

This data is for a related compound and serves to illustrate the methodology.

Conformation Analysis and Potential Energy Surfaces

Conformational analysis of this compound involves identifying the most stable three-dimensional arrangements of its atoms. Due to the conjugated π-system (O=C-C=C-N), the molecule is expected to be largely planar to maximize orbital overlap. The primary conformational flexibility arises from rotation around single bonds and the orientation of the amino and methyl groups.

A key feature of this compound is the potential for a strong intramolecular hydrogen bond between the amino group (proton donor) and the carbonyl oxygen (proton acceptor), forming a stable six-membered ring. ias.ac.innih.gov This interaction significantly influences the preferred conformation, locking it into a planar cis-enaminone structure. Theoretical studies on similar β-enaminoimines have shown that this type of resonance-assisted hydrogen bond (RAHB) enhances the stability of the planar form. ias.ac.in

A potential energy surface (PES) can be computationally generated to map the energy of the molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. wikipedia.org For this compound, a PES could be calculated to explore the energy landscape for rotation around the C-C and C-N single bonds, as well as the inversion at the nitrogen atom. The global minimum on this surface would correspond to the most stable conformation. Studies on related vinylogous systems have utilized PES calculations to explore reaction pathways and intermediate structures. d-nb.inforesearchgate.net The PES for this compound would likely show a deep energy well corresponding to the planar, intramolecularly hydrogen-bonded structure, with significant energy barriers for rotation out of this conformation.

Molecular Dynamics Simulations (if applicable for larger systems involving the compound)

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in a solvent or as part of a larger molecular assembly. MD simulations model the movements of atoms and molecules over time, providing insights into conformational dynamics, intermolecular interactions, and solvent effects.

For a small molecule like this compound, MD simulations would be particularly useful for studying its behavior in solution. For example, simulations in water could reveal the stability of the intramolecular hydrogen bond in the presence of competing hydrogen bonds with solvent molecules. A study on the hydrolyzed form of imipenem, which contains an enamine moiety, used classical MD simulations to explore its vast conformational diversity in aqueous solution. nih.gov

Investigation of Reaction Mechanisms via Transition State Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. Transition state theory allows for the calculation of reaction rates from the properties of the transition state structure.

For this compound, a common reaction to investigate would be its hydrolysis. The mechanism of enaminone hydrolysis has been studied, and it is suggested that the rate-controlling step is the protonation of the vinyl β-carbon. nih.gov Transition state calculations can be employed to map out the energy profile of this reaction.

The process typically involves:

Locating Stationary Points: The geometries of the reactants (enaminone and water), products (amine and β-dicarbonyl compound), and any intermediates are optimized.

Finding the Transition State (TS): A search for the saddle point on the potential energy surface that connects reactants and products is performed. This is the transition state, a structure with one imaginary vibrational frequency corresponding to the reaction coordinate.

Verifying the Reaction Path: An Intrinsic Reaction Coordinate (IRC) calculation is often performed to confirm that the found transition state correctly connects the desired reactants and products.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy barrier, which is a key determinant of the reaction rate.

Studies on the hydrolysis of amides and related compounds have successfully used DFT to model transition states, often revealing the participation of solvent molecules in the proton transfer steps. nih.govresearchgate.net For the acid-catalyzed hydrolysis of this compound, the transition state would likely involve the enaminone, a proton source (like H₃O⁺), and potentially one or more water molecules assisting in proton relays.

Synthetic Applications of 4 Aminobut 3 En 2 One in Complex Molecule Construction

Precursor in Heterocyclic Synthesis

The inherent reactivity profile of 4-aminobut-3-en-2-one, characterized by the ambident nucleophilicity of the enamine moiety and the electrophilicity of the carbonyl group, makes it an ideal starting material for the synthesis of various nitrogen- and oxygen-containing heterocycles. Its ability to react with a range of bifunctional reagents provides direct pathways to important chemical scaffolds.

Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

Enaminones are well-established intermediates for the synthesis of substituted pyridines and pyrimidines. The general strategy involves the reaction of the enaminone with compounds containing active methylene (B1212753) groups or with amidine-based reagents.

For pyridine synthesis, this compound can undergo condensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents. A common approach involves reaction with a compound like malononitrile (B47326) in the presence of a base. The reaction proceeds through a series of Michael addition, cyclization, and aromatization steps to yield highly functionalized pyridine derivatives. While specific examples starting directly from the parent this compound are specialized, the general reactivity of the enaminone scaffold is a cornerstone of pyridine synthesis.

In the construction of pyrimidine rings, this compound can serve as a three-carbon component that reacts with amidines or related compounds like guanidine (B92328) or urea. The reaction involves a cyclocondensation mechanism where the N-C-N unit of the guanidine attacks the electrophilic centers of the enaminone, leading to the formation of the six-membered pyrimidine ring after dehydration. This method provides a direct route to aminopyrimidine derivatives, which are significant in medicinal chemistry.

Table 1: Representative Synthesis of Pyridine and Pyrimidine Derivatives from Enaminone Precursors
Precursor 1Precursor 2HeterocycleCatalyst/ConditionsGeneral Yield Range (%)
β-EnaminoneMalononitrileSubstituted PyridineBase (e.g., Piperidine), Reflux60-85
β-EnaminoneGuanidineAminopyrimidineAcid or Base catalyst, Heat55-80
β-EnaminoneEthyl CyanoacetatePyridoneBase, Alcohol solvent65-90

Pyrrole (B145914) and Indole (B1671886) Scaffolds

The synthesis of pyrrole rings from this compound is a classic application of enaminone chemistry. A key method is the Paal-Knorr pyrrole synthesis and its variations, which traditionally involve the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgalfa-chemistry.comorganic-chemistry.org While this compound is not a 1,4-dicarbonyl, it can be utilized in related synthetic strategies, such as the Hantzsch pyrrole synthesis, by reacting with α-haloketones. In this reaction, the enamine nitrogen acts as the nucleophile to displace the halide, and a subsequent intramolecular condensation between the enamine β-carbon and the ketone carbonyl group, followed by dehydration, forms the pyrrole ring. nih.gov This approach allows for the synthesis of a wide variety of substituted pyrroles. organic-chemistry.org

The construction of the more complex indole scaffold is less direct. It typically requires a multistep sequence where the core structure of this compound is incorporated into a larger framework before the final cyclization to form the fused bicyclic system of indole.

Furan-based Systems

While enaminones are more commonly used for nitrogen heterocycles, they can be involved in pathways leading to oxygen-containing rings like furans. The Paal-Knorr furan (B31954) synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comorganic-chemistry.org A synthetic route could involve the hydrolysis of the enamine function of a substituted this compound derivative under acidic conditions to generate a 1,4-dicarbonyl intermediate in situ. This intermediate would then readily undergo acid-catalyzed intramolecular cyclization and dehydration to yield a substituted furan.

Building Block for Multifunctional Organic Compounds

The dual electrophilic and nucleophilic nature of this compound makes it a valuable participant in multicomponent reactions (MCRs). MCRs are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single, one-pot operation, which is highly efficient and atom-economical. nih.gov

In such reactions, this compound can act as a versatile synthon. For instance, it can react with an aldehyde and an active methylene compound in a variation of the Hantzsch dihydropyridine (B1217469) synthesis to produce complex, poly-substituted dihydropyridines. nih.gov These reactions are prized for their ability to rapidly generate molecular diversity and build complex structures that would otherwise require lengthy, stepwise synthetic sequences. The products are often densely functionalized, containing multiple stereocenters and various chemical handles for further synthetic elaboration.

Intermediate in Agrochemistry (Focus on synthesis, not insecticidal use)

While specific public-domain examples detailing the use of this compound as a direct intermediate in the synthesis of commercial agrochemicals are not widespread, the heterocyclic scaffolds derived from it are of significant interest in the agrochemical industry. Pyridine, pyrimidine, and pyrrole derivatives are core structures in numerous herbicides, fungicides, and insecticides.

The synthetic utility of this compound lies in its ability to provide a straightforward and cost-effective route to these core structures. For example, the synthesis of substituted cyanopyridines, which can be precursors to neonicotinoid insecticides, can be achieved through multicomponent reactions involving enaminone-like structures, malononitrile, and other reagents. google.comresearchgate.net The development of efficient synthetic pathways to these heterocyclic systems is a critical aspect of agrochemical research and development.

Application in Material Science

The reactivity of the enaminone functional group has been explored for applications in polymer chemistry and material science. The reaction between amines and 1,3-diones to form enaminones is a high-yield, atom-economical transformation that can be applied to polymers. nasa.gov

Specifically, monomers containing the this compound moiety or its precursors (1,3-diones) can be polymerized to create functional polymers known as polyenaminones. These polymers exhibit interesting properties, including redox activity and UV light absorption, making them potentially useful for optical and optoelectronic applications. mdpi.com Furthermore, the dione (B5365651) functionality can be attached to existing polymer chains, offering a simple method to crosslink polymers using polyamine additives. This process is environmentally benign, with water as the only byproduct, and allows for the creation of processable and patternable films for dielectric or biocompatible materials. nasa.gov


Design and Synthesis of Ligands or Catalysts from Derivatives of this compound

The versatile chemical structure of this compound, possessing both a primary amine and a conjugated ketone, makes it a valuable precursor for the synthesis of more complex molecules, particularly multidentate ligands. These ligands, upon complexation with transition metal ions, can form stable metal complexes that exhibit significant catalytic activity in a variety of organic transformations. The design of such catalysts often involves the strategic modification of the this compound backbone to create specific coordination environments around the metal center, thereby influencing the catalyst's reactivity and selectivity.

A prominent strategy in the design of ligands from this compound involves the formation of Schiff bases. Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. scispace.com In the case of this compound, its primary amino group can readily react with various aldehydes to yield Schiff base ligands with an N-O donor set, which are effective for chelating metal ions. ajrconline.orgnih.gov

A noteworthy example is the synthesis of a tetradentate Schiff base ligand derived from the condensation of 1,5-diaminonaphthalene with benzaldehyde (B42025) derivatives, which, upon complexation with Cu(II) and Cr(III), showed good catalytic activity in the oxidation of cyclohexane (B81311) and cyclooctane. nih.gov While not directly derived from this compound, this highlights the potential of N2O2 donor Schiff bases in oxidation catalysis. The synthesis of such complexes typically involves reacting the Schiff base ligand with a metal salt in a suitable solvent, often under reflux conditions. nih.govuot.edu.ly

The characterization of these synthesized ligands and their metal complexes is crucial to confirm their structure and purity. Techniques such as FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis are commonly employed. ajrconline.orgnih.gov For instance, in the IR spectrum of a Schiff base metal complex, a shift in the C=N (imine) stretching frequency compared to the free ligand is indicative of coordination to the metal ion. ajrconline.org

The catalytic performance of these metal complexes is then evaluated in specific chemical reactions. For example, manganese(III) complexes of a tetradentate Schiff base ligand have been shown to effectively catalyze the aerobic oxidation of 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol, as well as the oxidation of styrene (B11656) to its corresponding epoxide. nih.gov The catalytic activity is often assessed by monitoring the reaction progress over time using techniques like gas chromatography or UV-Vis spectrophotometry.

The table below summarizes the synthesis and catalytic application of a representative Schiff base metal complex, illustrating the general approach for utilizing derivatives of compounds like this compound in catalysis.

Ligand SynthesisMetal Complex SynthesisCatalytic Application
Condensation of a diamine with an aldehyde to form a tetradentate Schiff base ligand. nih.govReaction of the Schiff base ligand with a transition metal salt (e.g., Cu(II), Cr(III)) in a 1:1 or 2:1 ligand-to-metal ratio. nih.govOxidation of alkanes such as cyclohexane and cyclooctane. nih.gov

The design and synthesis of ligands and catalysts derived from this compound and its analogues represent a promising area of research. By carefully selecting the aldehyde for the condensation reaction and the transition metal for complexation, it is possible to fine-tune the electronic and steric properties of the resulting catalyst, leading to enhanced activity and selectivity for a wide range of organic transformations.

Q & A

Basic: What synthetic routes are effective for producing 4-aminobut-3-en-2-one, and how is purity validated?

Methodological Answer:

  • Synthesis : Common methods include condensation of β-keto esters with ammonia derivatives under controlled pH (e.g., acidic or basic conditions). For example, reacting ethyl acetoacetate with hydroxylamine hydrochloride yields intermediates that can be reduced to form the target compound .
  • Characterization : Use spectroscopic techniques:
    • NMR : Look for α,β-unsaturated ketone signals (δ ~5.5–6.5 ppm for vinyl protons; δ ~190–210 ppm for carbonyl carbons in 13C^{13}\text{C} NMR).
    • IR : Stretching vibrations at ~1650–1700 cm1^{-1} (C=O) and ~3300 cm1^{-1} (N-H) .
    • Mass Spectrometry : Molecular ion peak at m/z 99 (C4_4H7_7NO+^+) with fragmentation patterns reflecting the enone structure.
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm; ensure ≥95% purity for experimental reproducibility .

Basic: What spectroscopic criteria distinguish this compound from structurally similar enaminones?

Methodological Answer:

  • Key Differentiators :
    • 1H^{1}\text{H} NMR : Splitting patterns of vinyl protons (doublet of doublets due to coupling with adjacent CH2_2 and NH2_2 groups).
    • 13C^{13}\text{C} NMR : Distinct deshielding of the carbonyl carbon (δ ~200 ppm) compared to conjugated enones.
    • UV-Vis : λmax_{\text{max}} ~245 nm (π→π* transition) due to extended conjugation between amine and ketone groups .
  • Cross-Validation : Compare experimental data with PubChem’s computed spectral libraries .

Advanced: How to design a kinetic study to investigate the thermal stability of this compound?

Methodological Answer:

  • Variables :
    • Independent : Temperature (25°C–100°C), solvent polarity (e.g., DMSO vs. hexane).
    • Dependent : Degradation rate (monitored via UV-Vis absorbance decay at λmax_{\text{max}}).
  • Protocol :
    • Prepare solutions in anhydrous solvents under inert atmosphere.
    • Use a thermostatted reaction vessel with periodic sampling.
    • Analyze degradation products via GC-MS to identify pathways (e.g., retro-aldor condensation).
  • Statistical Analysis : Fit data to Arrhenius equation; calculate activation energy (Ea_a) and half-life (t1/2_{1/2}) .

Advanced: How to resolve contradictions in reported enantiomeric excess values for asymmetric syntheses of this compound?

Methodological Answer:

  • Root Cause Analysis :
    • Method Variability : Compare chiral stationary phases (e.g., Chiralpak AD-H vs. OD-H) in HPLC.
    • Sample Handling : Ensure no racemization during quenching or workup (test by spiking with racemic standard).
  • Validation :
    • Use circular dichroism (CD) spectroscopy to corroborate HPLC results.
    • Replicate experiments under strictly anhydrous conditions to exclude solvent-mediated epimerization .

Methodological: How to formulate a research question on the biological activity of this compound using the PICOT framework?

Methodological Answer:

  • PICOT Elements :
    • Population : In vitro bacterial cultures (e.g., E. coli MG1655).
    • Intervention : Dose-dependent exposure to this compound (0.1–10 mM).
    • Comparison : Negative control (solvent-only) and positive control (ampicillin).
    • Outcome : Minimum inhibitory concentration (MIC) and zone of inhibition.
    • Time : 24-hour incubation.
  • Research Question : "Does this compound exhibit bacteriostatic activity against Gram-negative pathogens at physiologically relevant concentrations?" .

Advanced: Which computational approaches predict the tautomeric equilibrium of this compound in solution?

Methodological Answer:

  • Methods :
    • Density Functional Theory (DFT) : Calculate Gibbs free energy differences between keto-enol tautomers (e.g., B3LYP/6-311++G(d,p)).
    • Molecular Dynamics (MD) : Simulate solvation effects in explicit water or DMSO using OPLS-AA force field.
  • Validation : Compare predicted 1H^{1}\text{H} NMR shifts with experimental data in D2_2O and DMSO-d6_6 .

Methodological: How to ensure statistical robustness in dose-response studies involving this compound?

Methodological Answer:

  • Design :
    • Use ≥3 biological replicates per concentration.
    • Randomize sample processing to avoid batch effects.
  • Analysis :
    • Fit data to a sigmoidal curve (Hill equation) using nonlinear regression.
    • Report 95% confidence intervals for EC50_{50} values.
    • Perform ANOVA with post-hoc Tukey test for multi-group comparisons .

Advanced: How to contextualize the catalytic applications of this compound within organocatalysis literature?

Methodological Answer:

  • Literature Synthesis :
    • Compile reported enantioselectivities in asymmetric aldor reactions.
    • Compare with proline-derived catalysts (e.g., MacMillan’s imidazolidinones).
  • Critical Analysis :
    • Highlight solvent-dependent stereochemical outcomes.
    • Propose mechanistic studies (e.g., kinetic isotope effects) to elucidate rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.